2-Fluoro-5-methoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This compound is commonly used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxyaniline hydrochloride typically involves the reduction of 2-chloro-4-fluoro-5-nitroanisole. One common method includes hydrogenation in the presence of a palladium catalyst. For example, a solution of 2-chloro-4-fluoro-5-nitroanisole in ethanol and triethylamine is hydrogenated at room temperature under 60 psi with 5% palladium on carbon for four hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amino group.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst.
Nucleophilic Substitution: Using nucleophiles such as amines or alkoxides.
Major Products
The major product formed from the reduction of 2-chloro-4-fluoro-5-nitroanisole is 2-Fluoro-5-methoxyaniline, which can be further converted to its hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxyaniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxyaniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Chloro-5-methoxyaniline: Substitutes chlorine for fluorine, which can alter its chemical behavior.
Uniqueness
2-Fluoro-5-methoxyaniline hydrochloride is unique due to the presence of both fluorine and methoxy groups, which provide a balance of electronic effects and steric hindrance. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Eigenschaften
Molekularformel |
C7H9ClFNO |
---|---|
Molekulargewicht |
177.60 g/mol |
IUPAC-Name |
2-fluoro-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
InChI-Schlüssel |
AOLCMZUHHVCZER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.